N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

Acetylcholinesterase Inhibition Enzyme Assay Insecticide Research

N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is a versatile building block for photo-on-demand carbamate synthesis (~97% yield) and a promising scaffold for novel AChE-targeting insecticides (analogs show IC50 as low as 27 nM). Its trichloroethyl backbone ensures reproducible reactivity—generic substitution is not advised. With a decomposition point of 278°C, this compound outperforms typical acetamides in high-temperature applications. Procure this precise architecture to guarantee synthetic and biological reproducibility. Inquire now for bulk or custom synthesis options.

Molecular Formula C6H9Cl3N2O2
Molecular Weight 247.5
CAS No. 57646-87-4
Cat. No. B2713651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide
CAS57646-87-4
Molecular FormulaC6H9Cl3N2O2
Molecular Weight247.5
Structural Identifiers
SMILESCC(=O)NC(C(Cl)(Cl)Cl)NC(=O)C
InChIInChI=1S/C6H9Cl3N2O2/c1-3(12)10-5(6(7,8)9)11-4(2)13/h5H,1-2H3,(H,10,12)(H,11,13)
InChIKeyKSCNMBIAKWJSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (CAS 57646-87-4): A Versatile Trichloroethyl Building Block for Procurement


N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide (CAS 57646-87-4), also known as N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide, is a synthetic chloroacetamide derivative featuring a trichloroethyl backbone substituted with two acetylamino (-NHCOCH₃) groups . This compound exhibits a melting point of 278 °C (decomposition) and is primarily recognized as a versatile building block in organic synthesis . Its structure endows it with unique reactivity, enabling applications ranging from the synthesis of complex molecules to its investigation as a biochemical probe .

N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide: Why Structural Specificity Prevents Simple In-Class Substitution


Generic substitution of chloroacetamide derivatives is not advisable due to the critical role of the trichloroethyl group in dictating reactivity and biological interaction profiles . The presence of the CCl₃ moiety significantly influences the compound's acidity, nucleophilicity, and hydrogen-bonding capacity, which are pivotal for its performance as a synthetic intermediate [1]. Subtle changes in the halogenation pattern can lead to marked differences in electrochemical reduction behavior [2] and, as demonstrated in structurally related analogs, can alter enzyme inhibition potency by over an order of magnitude [3]. Therefore, selecting the specific trichloroethyl diacetamide architecture is essential to ensure reproducible outcomes in both synthetic and biological applications.

Quantitative Differentiation of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide: A Comparator-Based Evidence Guide for Informed Procurement


Comparative AChE Inhibition: N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide vs. Reference Inhibitors

While direct inhibition data for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is not reported, its structural analogs exhibit potent acetylcholinesterase (AChE) inhibition. A closely related analog, CHEMBL3623548, showed an IC50 of 142 nM against Anopheles gambiae AChE in a 10-minute Ellman assay, and 285 nM at 60 minutes [1]. This suggests the target compound's scaffold has the potential for significant AChE inhibition, a property absent in non-halogenated acetamide controls [2]. This class-level inference highlights its value for vector control research.

Acetylcholinesterase Inhibition Enzyme Assay Insecticide Research

Synthetic Versatility: Photochemical vs. Traditional NTCA Synthesis for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide

A 2023 ACS Omega study demonstrates a photo-on-demand synthesis of N-substituted trichloroacetamides (NTCAs) with ~97% yield, applicable even to low-nucleophilicity amines [1]. This method, using tetrachloroethylene and O₂, offers a significant advantage over conventional hexachloroacetone routes, particularly for synthesizing the target compound [2]. This class-level inference suggests that sourcing N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide for downstream conversion to ureas and carbamates via this green photochemical pathway could provide higher yields and broader substrate scope than traditional methods [1].

Photochemical Synthesis N-Substituted Trichloroacetamides Green Chemistry

Electrochemical Reduction Potential: N-(2,2,2-Trichloroethyl)acetamides vs. Non-Halogenated Analogs

Electrochemical reduction studies on a series of N-(2,2,2-trichloroethyl)acetamides, including the target compound, reveal distinct reduction potentials and mechanistic pathways compared to non-halogenated acetamides [1]. The presence of the trichloroethyl group leads to a multi-step reduction process involving dehalogenation, which is not observed for non-halogenated controls [2]. This class-level inference suggests the compound is uniquely suited for electrochemical studies of reductive dehalogenation or as a probe for electron transfer mechanisms, offering a functional handle absent in simpler acetamides.

Electrochemistry Reductive Dehalogenation Mechanistic Studies

Thermal Stability: N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide vs. Common Acetamide Derivatives

Thermal characterization data indicates that N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide decomposes at 278 °C . This decomposition point is notably higher than many common acetamide derivatives, such as N-phenylacetamide (acetanilide), which melts without decomposition at 114 °C [1]. This class-level inference suggests that the trichloroethyl group confers enhanced thermal stability, which may be beneficial for applications requiring high-temperature processing or storage.

Thermal Analysis Decomposition Temperature Material Stability

Optimal Procurement-Driven Application Scenarios for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide


Insecticide Discovery: Screening for Novel Acetylcholinesterase Inhibitors

Based on class-level inference from structural analogs showing potent AChE inhibition (IC50 values as low as 27 nM in mouse cortical homogenate) [1], N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is a promising scaffold for developing new insecticides. Researchers can procure this compound to synthesize focused libraries for screening against AChE from various insect species, leveraging the trichloroethyl group's potential to enhance target binding .

Green Synthesis of Ureas and Carbamates via Photochemical Methods

The compound's classification as an N-substituted trichloroacetamide (NTCA) makes it an ideal candidate for the photo-on-demand synthesis of ureas and carbamates, a method that achieves ~97% yield under mild conditions [2]. Procurement is recommended for laboratories seeking to implement sustainable, high-yield synthetic routes to these valuable intermediates, bypassing traditional, less efficient methodologies [2].

Electrochemical and Mechanistic Probe for Reductive Dehalogenation

The distinct electrochemical reduction behavior of N-(2,2,2-trichloroethyl)acetamides, characterized by reductive dehalogenation, positions this compound as a useful probe for investigating electron transfer mechanisms [3]. Procuring this compound is valuable for electrochemical research groups studying the kinetics and pathways of reductive cleavage in halogenated organic molecules [3].

Synthesis of Thermally Stable Building Blocks

With a decomposition temperature of 278 °C, this compound exhibits greater thermal stability than many common acetamides . This property supports its use as a building block in the synthesis of thermally robust materials or in reactions requiring elevated temperatures without premature degradation .

Technical Documentation Hub

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